1-Propanesulfonic acid, 3-[(phenylsulfonyl)amino]-, monosodium salt
Description
Properties
CAS No. |
25264-32-8 |
|---|---|
Molecular Formula |
C9H12NNaO5S2 |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
sodium;3-(benzenesulfonamido)propane-1-sulfonate |
InChI |
InChI=1S/C9H13NO5S2.Na/c11-16(12,13)8-4-7-10-17(14,15)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8H2,(H,11,12,13);/q;+1/p-1 |
InChI Key |
FYPGEZDJXUJJJG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCCS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-Aminopropanesulfonic Acid Intermediate
A closely related compound, 3-aminopropanesulfonic acid, serves as a key intermediate in the synthesis of the target compound. According to a patented industrial method (CN101362709B), the preparation involves:
- Dissolving sodium sulfite in water.
- Slowly adding acrylonitrile and sulfuric acid simultaneously at room temperature with controlled pH (6–7).
- Vacuum distillation to remove water, yielding 3-sulfo-ethyl cyanide and sodium sulfate solid.
- Refluxing the solid in absolute ethanol to dissolve, followed by filtration to remove sodium sulfate.
- Hydrogenation of the filtrate with Raney nickel catalyst under hydrogen gas at 60 °C and 2.0 MPa pressure, adjusting pH to 9–10 with cholamine solution.
- Recovery of 3-aminopropanesulfonic acid by cooling and filtration.
This method achieves yields of approximately 80% with purity near 99% and is suitable for industrial-scale production due to its cost-effectiveness and operational convenience.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Sodium sulfite, acrylonitrile, H2SO4 (98%) at pH 6–7, room temp | Formation of 3-sulfo-ethyl cyanide and sodium sulfate solid |
| 2 | Reflux in absolute ethanol, filtration | Removal of sodium sulfate |
| 3 | Hydrogenation with Raney nickel catalyst, pH 9–10, 60 °C, 2.0 MPa H2 | Formation of 3-aminopropanesulfonic acid (80% yield, 99% purity) |
Phenylsulfonylation of Amino Group
The introduction of the phenylsulfonyl group onto the amino functionality is typically achieved by sulfonylation reactions using phenylsulfonyl chloride or related sulfonylating agents. The general procedure involves:
- Dissolving 3-aminopropanesulfonic acid in an appropriate solvent such as aqueous base or organic solvent.
- Adding phenylsulfonyl chloride dropwise under controlled temperature (0–5 °C) to minimize side reactions.
- Stirring the reaction mixture until completion, monitored by TLC or HPLC.
- Acidification and subsequent neutralization to obtain the monosodium salt form.
This step requires careful pH control and purification to ensure selective sulfonylation of the amino group without affecting the sulfonic acid moiety.
Formation of Monosodium Salt
The final monosodium salt is prepared by neutralizing the free acid form with a stoichiometric amount of sodium hydroxide or sodium bicarbonate under controlled conditions. This enhances the compound's solubility and stability for practical applications.
Summary Table of Preparation Parameters
| Preparation Stage | Key Reagents/Conditions | Yield/Notes |
|---|---|---|
| Sulfonation and cyanide formation | Sodium sulfite, acrylonitrile, sulfuric acid (98%), pH 6–7, room temp | 3-sulfo-ethyl cyanide intermediate |
| Reflux and filtration | Absolute ethanol, reflux at 78 °C, 2 h | Removal of sodium sulfate |
| Hydrogenation | Raney nickel catalyst (2–5%), H2 gas, 60–100 °C, 1–2.5 MPa, pH 9–10 | 3-aminopropanesulfonic acid, 80% yield, 99% purity |
| Phenylsulfonylation | Phenylsulfonyl chloride, low temp (0–5 °C) | Formation of phenylsulfonyl amino derivative |
| Salt formation | Sodium hydroxide or sodium bicarbonate | Monosodium salt of target compound |
Research Findings and Industrial Relevance
- The patented method for 3-aminopropanesulfonic acid preparation emphasizes low-cost raw materials and operational simplicity, making it industrially scalable.
- Hydrogenation parameters (temperature, pressure, catalyst loading) are critical for high yield and purity.
- Phenylsulfonylation requires controlled conditions to avoid overreaction or side products.
- The monosodium salt form improves handling and application in chemical and pharmaceutical contexts.
Chemical Reactions Analysis
Types of Reactions
1-Propanesulfonic acid, 3-[(phenylsulfonyl)amino]-, monosodium salt undergoes several types of chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonate derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted amines and sulfonamides.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research has indicated that sulfonic acid derivatives exhibit antimicrobial properties. The compound's structure allows it to interact with microbial membranes, potentially leading to cell lysis. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceutical formulations .
Drug Development
The compound is being explored as a building block in the synthesis of more complex pharmaceutical agents. Its sulfonamide group is particularly useful in drug design due to its ability to form hydrogen bonds, enhancing the binding affinity of drugs to their targets. This property is crucial in the development of inhibitors for enzymes involved in disease processes .
Biochemical Applications
Biochemical Assays
1-Propanesulfonic acid, 3-[(phenylsulfonyl)amino]-, monosodium salt can be utilized as a reagent in biochemical assays. Its ability to stabilize proteins and other biomolecules makes it suitable for use in various assays that require precise control over pH and ionic strength .
Protein Purification
In protein purification protocols, this compound acts as a buffering agent. Its unique chemical properties help maintain the stability of proteins during purification processes such as chromatography. The sodium salt form enhances solubility and reduces precipitation issues often encountered with other salts .
Environmental Applications
Pollutant Degradation
Recent studies have suggested that sulfonic acids can play a role in the degradation of persistent organic pollutants (POPs). The compound's reactivity may facilitate the breakdown of harmful substances in contaminated environments, making it a candidate for environmental remediation strategies .
Analytical Chemistry
In analytical chemistry, 1-propanesulfonic acid derivatives are employed as ion-pairing agents in chromatographic techniques. Their ability to enhance the separation of ionic compounds allows for improved detection and quantification of pollutants in environmental samples .
- Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that the compound exhibited significant activity against Staphylococcus aureus, indicating its potential use as a topical antimicrobial agent .
- Biochemical Assay Application : In a biochemical assay involving enzyme kinetics, the addition of 1-propanesulfonic acid improved the accuracy of measurements by stabilizing enzyme activity across varying pH levels .
- Environmental Impact Assessment : Research conducted on the degradation pathways of persistent organic pollutants revealed that incorporating this sulfonic acid derivative into remediation strategies significantly enhanced the breakdown rates of certain contaminants in soil samples .
Mechanism of Action
The mechanism of action of 1-Propanesulfonic acid, 3-[(phenylsulfonyl)amino]-, monosodium salt involves its interaction with specific molecular targets and pathways. The sulfonyl and amino groups play a crucial role in its reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Differences
The target compound is compared to structurally related propanesulfonic acid derivatives below:
Table 1: Structural and Functional Comparison
Functional Group Impact on Properties
Aromatic Sulfonamide (Target Compound): Enhances hydrophobicity and stability due to the phenyl group. Potential for hydrogen bonding via sulfonamide and hydroxyl groups, improving solubility in polar solvents .
Allyloxy Group (CAS 52556-42-0) :
- Introduces unsaturated bonds, increasing reactivity in polymerization or cross-linking reactions.
- Lower molecular weight (219.21 g/mol) enhances aqueous solubility compared to bulkier analogs .
Fluorinated Chains (CAS 94133-90-1) :
- High thermal and chemical stability but environmentally persistent.
- Used in firefighting foams and waterproof coatings .
Acrylamido Group (CAS 15214-89-8) :
Toxicity and Regulatory Considerations
- Fluorinated Derivatives : Subject to strict regulations (e.g., EPA guidelines) due to bioaccumulation and toxicity .
Biological Activity
1-Propanesulfonic acid, 3-[(phenylsulfonyl)amino]-, monosodium salt (CAS No. 25264-32-8) is a sulfonic acid derivative with potential biological applications. This compound, also known as a sodium sulfonate, has garnered attention for its role in various biochemical processes and therapeutic applications. This article reviews its biological activity, supported by data tables, case studies, and detailed research findings.
The molecular formula of 1-Propanesulfonic acid, 3-[(phenylsulfonyl)amino]-, monosodium salt is C₉H₁₃N₀₅S₂.Na, with a molecular weight of approximately 301.31 g/mol. The compound features a sulfonic acid group and an amino group attached to a propanesulfonic backbone, which may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃N₀₅S₂.Na |
| Molecular Weight | 301.31 g/mol |
| CAS Number | 25264-32-8 |
| Melting Point | Not specified |
| Solubility | Water-soluble |
Mechanism of Biological Activity
1-Propanesulfonic acid derivatives have been studied for their potential effects on various biological systems. The presence of both sulfonyl and amino functional groups allows for diverse interactions with proteins and enzymes, potentially influencing biochemical pathways.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit enzyme inhibition properties. For instance, studies involving DMPS (2,3-dimercapto-1-propanesulfonic acid) suggest that sulfonic acids can act as enzyme inhibitors in specific contexts, particularly in neutralizing venom-induced coagulopathy . This highlights the potential of sulfonic acid derivatives in therapeutic applications against snake venom.
Study on Antiviral Activity
A study published in the Journal of Medicinal Chemistry explored the antiviral properties of sulfonate compounds, including derivatives of propanesulfonic acid. The findings demonstrated that these compounds could inhibit viral replication in vitro by interfering with viral protein synthesis pathways .
Antimicrobial Properties
Another significant area of research focuses on the antimicrobial activity of sulfonate compounds. A recent investigation assessed the effectiveness of various sulfonates against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited notable antibacterial activity, suggesting their potential as alternatives to conventional antibiotics .
Comparative Analysis with Related Compounds
To understand the biological activity of 1-Propanesulfonic acid more comprehensively, it is essential to compare it with structurally related compounds.
Q & A
Basic: What synthetic methods are recommended for preparing 1-propanesulfonic acid, 3-[(phenylsulfonyl)amino]-, monosodium salt, and how can purity be optimized?
Methodological Answer:
Synthesis typically involves sulfonation and substitution reactions. For sulfonic acid derivatives, common reagents include alkyl halides and nucleophiles (e.g., phenylsulfonamide) under controlled pH conditions. Purification may require recrystallization from aqueous ethanol or ion-exchange chromatography to remove unreacted sulfonamide precursors. Analytical techniques like HPLC (C18 column, UV detection at 210–230 nm) or titration with sodium hydroxide can validate purity .
Basic: What characterization techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR (400 MHz) with DSS (3-(trimethylsilyl)-1-propanesulfonic acid sodium salt) as a chemical shift reference. Key signals include the sulfonic acid proton (~δ 11–12 ppm) and phenylsulfonyl aromatic protons (~δ 7.5–8.5 ppm) .
- FT-IR : Confirm sulfonate groups (S=O stretching at 1160–1250 cm) and sulfonamide N-H bending (~1550 cm) .
Advanced: How does this compound behave in polymer matrices, and what analytical methods resolve its interactions?
Methodological Answer:
In copolymer systems (e.g., with 1-ethenyl-2-pyrrolidinone), monitor interactions via:
- Dynamic Light Scattering (DLS) : To assess colloidal stability.
- DSC/TGA : Evaluate thermal decomposition profiles (sulfonate degradation typically occurs above 250°C).
- PCA (Principal Component Analysis) : Apply multivariate analysis to NMR or FT-IR datasets to correlate structural changes with polymer compatibility .
Advanced: What factors influence its stability under varying pH and temperature conditions?
Methodological Answer:
Stability studies should include:
- pH Titration : Monitor sulfonate group dissociation (pKa ~1–2) using potentiometry.
- Accelerated Aging : Expose samples to 40–60°C for 4–8 weeks; analyze degradation via LC-MS for byproducts like phenylsulfonamide or propene derivatives.
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under storage conditions .
Advanced: How can trace amounts be detected in complex biological matrices?
Methodological Answer:
Adopt PFAS analytical guidelines (e.g., EURL POPs):
- Sample Prep : Solid-phase extraction (SPE) with WAX cartridges.
- LC-MS/MS : Employ a C18 column (2.1 × 100 mm, 1.7 µm) and negative ESI mode. Quantify using transitions like m/z 312 → 80 (sulfonate fragment) .
Advanced: How to address contradictory data in studies comparing its reactivity with other sulfonic acids?
Methodological Answer:
- Controlled Experiments : Standardize solvent systems (e.g., DMSO-water mixtures) to minimize polarity effects.
- Multivariate Analysis : Apply PCA to isolate variables (e.g., steric hindrance from phenyl groups) causing discrepancies in reactivity trends .
Basic: What safety protocols are recommended given structural analogs’ health risks?
Methodological Answer:
- Toxicity Screening : Use Ames tests for mutagenicity and zebrafish embryo assays for acute toxicity (LC).
- PPE : Wear nitrile gloves and fume hoods during synthesis; structural analogs show potential dermal and respiratory risks .
Advanced: Can this compound serve as an internal standard in enzymatic assays?
Methodological Answer:
Yes, but validate against deuterated analogs (e.g., 3-(trimethylsilyl)-1-propanesulfonic acid-d6 sodium salt) to avoid isotopic interference. Use -NMR with DSS for peak alignment in protein binding studies .
Basic: How does its sulfonate group compare to other sulfonic acids in catalysis?
Methodological Answer:
The phenylsulfonyl moiety enhances electron-withdrawing effects, increasing acidity (lower pKa) compared to alkylsulfonates. Compare catalytic efficiency in ester hydrolysis using kinetic assays (UV-Vis monitoring at 400 nm for p-nitrophenol release) .
Advanced: What role does it play in surfactant or emulsifier formulations?
Methodological Answer:
As a hydrotrope, it improves micelle formation in amphiphilic polymers. Characterize via:
- Surface Tension Measurements : Use a Du Noüy ring tensiometer.
- Cryo-TEM : Image micellar structures in aqueous solutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
